Amoxycilloic Acid Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

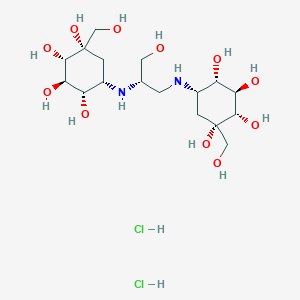

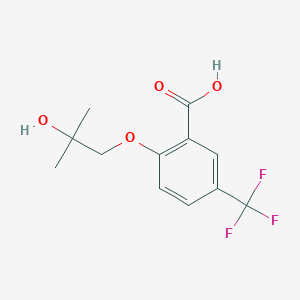

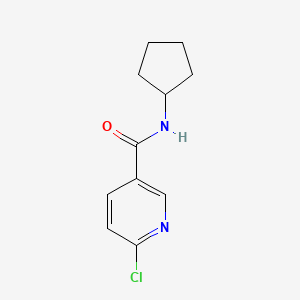

Amoxycilloic Acid Sodium Salt is a derivative of amoxicillin, a widely used antibiotic. It is known for its antibacterial properties and is used in various research applications. The compound has a molecular formula of C16H20N3NaO6S and a molecular weight of 405.4 . It is primarily used in the field of proteomics research and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Amoxycilloic Acid Sodium Salt involves the reaction of amoxicillin with sodium hydroxide. The process typically includes the following steps:

Dissolution: Amoxicillin is dissolved in water.

Neutralization: Sodium hydroxide is added to the solution to neutralize the amoxicillin, forming this compound.

Crystallization: The solution is then evaporated to crystallize the salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale dissolution: Amoxicillin is dissolved in large quantities of water.

Controlled neutralization: Sodium hydroxide is added in a controlled manner to ensure complete neutralization.

Evaporation and crystallization: The solution is evaporated in industrial evaporators to obtain the crystalline form of the salt.

Análisis De Reacciones Químicas

Types of Reactions

Amoxycilloic Acid Sodium Salt undergoes several types of chemical reactions, including:

Neutralization: Reacts with acids to form the corresponding amoxicillin salt.

Substitution: Can undergo substitution reactions where the sodium ion is replaced by other cations.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield amoxicillin

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, potassium hydroxide.

Solvents: Water, ethanol.

Major Products Formed

Amoxicillin: Formed through hydrolysis.

Various salts: Formed through neutralization and substitution reactions

Aplicaciones Científicas De Investigación

Amoxycilloic Acid Sodium Salt is used in various scientific research applications, including:

Proteomics Research: Used as a biochemical for studying protein structures and functions.

Antibacterial Studies: Used to study the antibacterial properties and mechanisms of action of amoxicillin derivatives.

Pharmaceutical Research: Used as a reference standard in the development and testing of new antibiotics.

Mecanismo De Acción

Amoxycilloic Acid Sodium Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparación Con Compuestos Similares

Similar Compounds

Amoxicillin: The parent compound with similar antibacterial properties.

Ampicillin: Another penicillin derivative with a broader spectrum of activity.

Penicillin G: The original penicillin compound with a narrower spectrum of activity.

Uniqueness

Amoxycilloic Acid Sodium Salt is unique due to its specific structure, which allows for higher serum concentrations compared to ampicillin. This makes it more effective in certain bacterial infections .

Propiedades

Fórmula molecular |

C16H20N3NaO6S |

|---|---|

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

sodium;(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1/t9-,10+,11+,13-;/m1./s1 |

Clave InChI |

OWFQIGGKWCUTRP-ODFUGKNXSA-M |

SMILES isomérico |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)